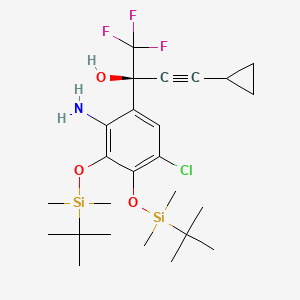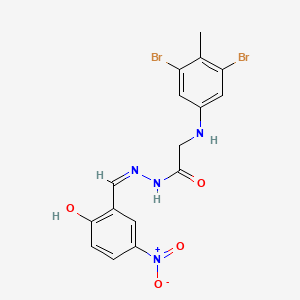
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol is a sterol derivative that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its three hydroxyl groups located at positions 1, 3, and 25, and its double bonds at positions 5 and 7 on the cholestane skeleton.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol typically involves multiple steps starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Dehydrogenation: Formation of double bonds at desired positions.
Purification: Techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can result in saturated sterol derivatives.
Applications De Recherche Scientifique
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex sterol derivatives.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism by which (1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in cholesterol metabolism.
Receptor Binding: Binding to receptors that regulate cellular processes.
Signal Transduction: Modulating signaling pathways that control cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: A well-known sterol with a similar structure but different functional groups.
Ergosterol: A sterol found in fungi with similar double bonds but different hydroxylation patterns.
Vitamin D Precursors: Compounds like 7-dehydrocholesterol that share structural similarities.
Uniqueness
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol is unique due to its specific hydroxylation and double bond positions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C27H44O3 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
(1S,3R,9S,10S,13S,14R,17R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-17(7-6-13-25(2,3)30)21-10-11-22-20-9-8-18-15-19(28)16-24(29)27(18,5)23(20)12-14-26(21,22)4/h8-9,17,19,21-24,28-30H,6-7,10-16H2,1-5H3/t17?,19-,21-,22+,23+,24+,26+,27-/m1/s1 |
Clé InChI |
ULTFRKKCCDVVGE-DKIWQDJWSA-N |
SMILES isomérique |
CC(CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@]1(CC[C@H]3C2=CC=C4[C@]3([C@H](C[C@@H](C4)O)O)C)C |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


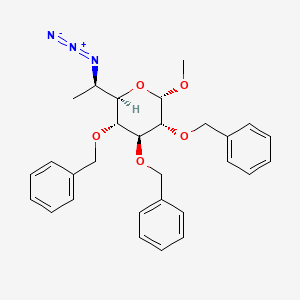

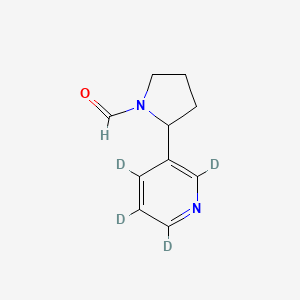

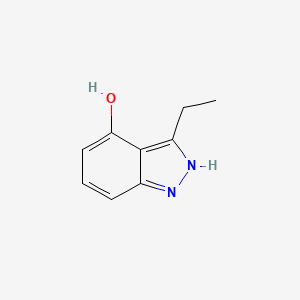
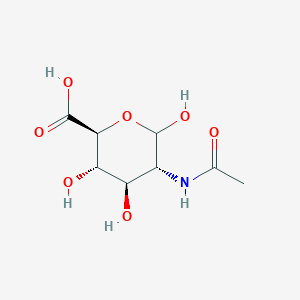
![2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetonitrile](/img/structure/B13846320.png)
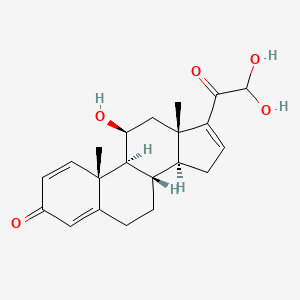
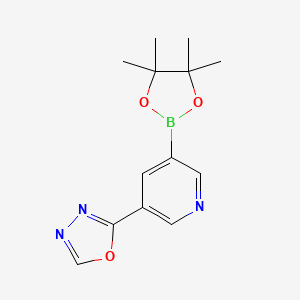
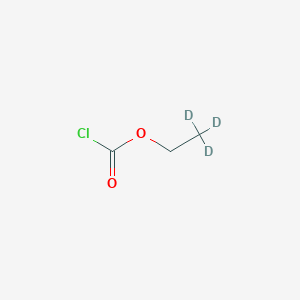
![7-Amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13846345.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3-[tert-butyl(dimethyl)-lambda4-sulfanyl]oxy-5-[[tert-butyl(dimethyl)silyl]methyl]heptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13846346.png)
